molecular formula C16H14N2O2 B8354093 (1H-Indol-7-yl)-carbamic acid benzyl ester

(1H-Indol-7-yl)-carbamic acid benzyl ester

Cat. No.: B8354093
M. Wt: 266.29 g/mol
InChI Key: NHSHQNSOEFPNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Indol-7-yl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

benzyl N-(1H-indol-7-yl)carbamate

InChI

InChI=1S/C16H14N2O2/c19-16(20-11-12-5-2-1-3-6-12)18-14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2,(H,18,19)

InChI Key

NHSHQNSOEFPNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Equip a 12-L reaction flask with a cooling bath, air driven stirring apparatus, addition funnel, and thermometer probe. Thoroughly purge the flask with nitrogen, charge 7-aminoindole (352 g, 2.663 moles), CH2Cl2 (5.30 L, 15 volumes) and 2N NaOH (1.76 L, 3.515 moles). After cooling the biphasic solution to less than 10° C., benzyl chloroformate (500 g, 2.929 moles) add dropwise at such a rate so as to maintain the temperature at less than 10° C. over one hour. Stir the reaction vigorously for 1 hour until complete by TLC. Separate the layers and extract the aqueous layer with CH2Cl2 (1.7 L). Combine the organic layers, wash with 2N NaOH (2×2 L), and dry over Na2SO4. After filtering off the drying agent, concentrate the filtrate in vacuo to a volume of ˜1.5 L resulting in thin dark mixture. Gradually exchange the solvent using heptane (˜4 L) to form a thick sand-like slurry and increase the bath temperature to 50-60° C. Concentrate to a volume of ˜1.5 L, filter while hot (50-60° C.), wash with warm (45° C.) heptane (1 L) and RT heptane (1 L), and dry to yield 683.5 g (96.7%) of the title compound as light purple solid. 1H-NMR(DMSO-d6, 300 MHz), δ 10.79 (br s, 1H), 9.42 (br s, 1H), 7.20-7.56 (m, 8H), 6.92 (t, 1H), 6.41 (dd, 1H), 5.18(s, 1H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step Two
Quantity
5.3 L
Type
reactant
Reaction Step Two
Name
Quantity
1.76 L
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Yield
96.7%

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